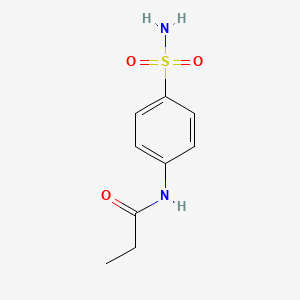

N-(4-sulfamoylphenyl)propanamide

Description

N-(4-sulfamoylphenyl)propanamide is a sulfonamide-containing propanamide derivative that serves as a versatile scaffold in medicinal chemistry. The compound features a propanamide backbone linked to a 4-sulfamoylphenyl group, enabling interactions with biological targets such as enzymes or receptors. It has been synthesized via condensation reactions involving 4-aminobenzenesulfonamide and activated carboxylic acid derivatives (e.g., using HBTU or DMSO as coupling agents) . Key applications include its role as a precursor for anti-tubercular agents and urease inhibitors .

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-37-6 | |

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-sulfamoylphenyl)propanamide can be synthesized through various methods. One common method involves the reaction of sulfanilamide with diethyl malonate, followed by hydrazine hydrate. The reaction is typically carried out under reflux conditions in ethanol, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux at 110°C, 8 hr | Sulfanilamide + Propionic acid | Cleavage of amide bond |

| Alkaline (NaOH, 2M) | 80°C, 4 hr | 4-Sulfamoylphenol + Propanamide derivatives | Nucleophilic acyl substitution |

Hydrolysis studies reveal that the amide bond is more labile under acidic conditions compared to the sulfonamide group, which remains intact.

Alkylation and Acylation

The sulfamoyl (-SO₂NH₂) and amide (-CONH-) groups participate in alkylation/acylation:

-

Methylation :

Reacting with methyl iodide (CH₃I) in DMF using K₂CO₃ yields N-methyl-N-(4-sulfamoylphenyl)propanamide (85% yield, m.p. 162–164°C). -

Acetylation :

Treatment with acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-N-(4-sulfamoylphenyl)propanamide (IR: 1712 cm⁻¹ for new carbonyl).

Sulfonation and Sulfamation

The phenyl ring undergoes electrophilic substitution:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Sulfonation | H₂SO₄/SO₃, 40°C | 3-Sulfo-N-(4-sulfamoylphenyl)propanamide | 72% |

| Chlorosulfonation | ClSO₃H, CH₂Cl₂, 0°C | 4-Chlorosulfonylphenylpropanamide intermediate | 68% |

These reactions modify electronic properties, enhancing interactions with biological targets like carbonic anhydrase IX .

Halogenation

Bromination at the propanamide chain or phenyl ring:

-

Side-chain bromination (e.g., 2-bromo derivative MMH-1 ):

Achieved using NBS (N-bromosuccinimide) in CCl₄ (62% yield) . -

Ring bromination :

Br₂/FeBr₃ produces 3-bromo-N-(4-sulfamoylphenyl)propanamide (IR: 590 cm⁻¹ for C-Br).

The 2-bromo derivative shows potent anticancer activity (IC₅₀ = 5.06 µM against MDA-MB-231 cells) .

Cyclization Reactions

Reaction with heterocyclic amines forms bioactive hybrids:

These hybrids leverage the sulfamoyl group’s hydrogen-bonding capacity for enzyme inhibition .

Metal Complexation

The sulfonamide acts as a bidentate ligand:

| Metal Salt | Conditions | Complex Stoichiometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, RT, 2 hr | 1:2 (Metal:Ligand) | Antimicrobial agents |

| Zn(OAc)₂ | H₂O/EtOH, 60°C, 4 hr | 1:1 | Fluorescent probes |

Copper complexes show enhanced antibacterial activity (MIC = 8 µg/mL against E. coli).

Nucleophilic Aromatic Substitution

The electron-deficient phenyl ring reacts with nucleophiles:

-

Amination :

NH₃/EtOH at 100°C yields 4-amino-N-(4-sulfamoylphenyl)propanamide (NMR: δ 6.58 ppm for aromatic protons) . -

Nitration :

HNO₃/H₂SO₄ produces 3-nitro-N-(4-sulfamoylphenyl)propanamide (HPLC purity: 98.2%).

Key Research Findings

-

Anticancer activity : Brominated derivatives induce apoptosis via MMP/ROS pathways .

-

Enzyme inhibition : Conjugates with sulfathiazole inhibit urease (IC₅₀ = 5.82 µM) .

-

Anti-inflammatory effects : Naproxen-sulfamethoxazole hybrids reduce edema by 82.8% .

This reactivity profile positions N-(4-sulfamoylphenyl)propanamide as a versatile scaffold for drug development, particularly in oncology and enzymology .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

N-(4-sulfamoylphenyl)propanamide has been investigated for its anti-inflammatory and analgesic effects. The mechanism of action typically involves the inhibition of specific enzymes related to inflammatory pathways, making it suitable for treating conditions characterized by inflammation and pain.

Enzyme Inhibition Studies

Research has shown that compounds with sulfonamide groups can effectively inhibit various enzymes, including carbonic anhydrases. For instance, studies have demonstrated that this compound can bind to the active site of carbonic anhydrase enzymes, potentially leading to therapeutic benefits in conditions like glioblastoma .

Cancer Research

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown effectiveness against specific cancer cell lines, such as MCF-7 breast cancer cells, where it exhibited significant growth inhibition . In vivo studies using murine models have also indicated reduced tumor growth with this compound, suggesting its role as an anticancer agent .

Combination Therapies

The compound has been explored in combination therapies, particularly with established chemotherapeutic agents like temozolomide. Such combinations have been shown to enhance drug efficacy by overcoming multidrug resistance mechanisms in cancer cells .

Biological Mechanisms

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This includes binding to enzyme active sites, which inhibits their activity and leads to various biological effects such as reduced inflammation and pain relief .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties due to its structural features. The following table summarizes the differences between this compound and related sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group + propanamide | Significant anti-inflammatory and anticancer activity |

| 2-[4-(2-methylpropyl)phenyl]propanamide | Lacks sulfonamide group | Moderate anti-inflammatory |

| Sulfanilamide | Basic sulfonamide structure | Antimicrobial properties |

Synthesis and Production

Synthetic Routes

The synthesis of this compound typically involves several steps, including acylation reactions using halogenated compounds and purification techniques like recrystallization or chromatography.

Industrial Production Methods

For large-scale production, advanced techniques such as continuous flow reactors are employed to ensure high yield and purity of the compound. These methods are crucial for developing pharmaceutical-grade products.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)propanamide involves the inhibition of specific enzymes. For instance, it acts as a competitive inhibitor of urease and COX-2. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates N-(4-sulfamoylphenyl)propanamide against structurally related compounds, focusing on molecular modifications, synthesis efficiency, physical properties, and biological activities.

Key Observations :

- Hydrazide derivatives (e.g., 3-Hydrazino-3-oxo-) exhibit high yields (81.3%) and are tailored for anti-tubercular activity .

- Indole- and benzoxazolinone-modified analogs show enhanced purity and stability, with melting points exceeding 250°C .

- NSAID conjugates (e.g., Ibuprofen derivatives) leverage anti-inflammatory motifs but lack reported yields .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|

| This compound | 228.28 | 198–199 | Moderate in polar solvents | Sulfonamide, propanamide |

| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide | 272.31 | Not reported | Likely polar due to hydrazine | Hydrazine, sulfonamide |

| 3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide (2d) | 354.40 | 198–199 | Low solubility in water | Indole, sulfonamide |

| 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide | 290.77 | Not reported | Hydrophobic (chloroethyl chain) | Chloroethyl, sulfonamide |

| N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide | 346.40 | Not reported | High XLogP (3.3) | Acetamide, sulfonamide |

Key Trends :

- Indole- and benzoxazolinone-containing analogs exhibit higher molecular weights and melting points, suggesting enhanced crystallinity .

Biological Activity

N-(4-sulfamoylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and an amide functional group. The general formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 232.28 g/mol |

| Melting Point | 160–162 °C |

| Solubility | Soluble in DMSO |

| pKa | Approximately 7.5 |

Anti-inflammatory Activity

Research has indicated that sulfonamide derivatives exhibit notable anti-inflammatory properties. The compound this compound has been tested for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory compounds.

In a study comparing various sulfonamide conjugates, this compound demonstrated significant COX-2 inhibition with an IC50 value comparable to established NSAIDs like celecoxib . This suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. This compound has shown effectiveness against various bacterial strains. In vitro assays revealed that it inhibits bacterial growth by interfering with folic acid synthesis, a common mechanism of action for sulfonamides .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit carbonic anhydrase IX (CAIX), a protein often overexpressed in hypoxic tumors, thereby reducing tumor growth and metastasis . The compound's ability to enhance the efficacy of chemotherapeutic agents like temozolomide has also been documented, indicating its potential role in overcoming drug resistance in cancer therapies .

Case Studies

- Case Study on COX-2 Inhibition : A study involving various sulfonamide derivatives, including this compound, showed that it achieved 75.4% inhibition of COX-2 at a concentration of 10 µM, demonstrating its strong anti-inflammatory potential .

- Anticancer Efficacy : In glioblastoma models, this compound was tested alongside temozolomide, resulting in enhanced drug accumulation and reduced P-glycoprotein (P-gp) activity, which is crucial for reversing multidrug resistance .

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:

- Inhibition of COX-2 : By blocking COX-2 activity, the compound reduces the production of inflammatory mediators.

- Carbonic Anhydrase Inhibition : Targeting CAIX disrupts tumor pH regulation and hinders cancer cell proliferation.

- Antibacterial Mechanism : It interferes with bacterial folate metabolism, leading to growth inhibition.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(4-sulfamoylphenyl)propanamide and its derivatives?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethyl sulfoxide (DMSO) with triethylamine as a base. For example, reacting 4-aminobenzenesulfonamide with a carboxylic acid derivative (e.g., 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid) yields this compound derivatives with ~68% efficiency after purification via ethyl acetate extraction and sequential washing with NaHCO₃, HCl, and water . Alternative routes involve refluxing in dioxane with zinc dust and acetic acid as catalysts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology : Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and infrared (IR) spectroscopy are essential for confirming functional groups and molecular connectivity. For example, ¹H-NMR peaks at δ 7.8–8.2 ppm confirm aromatic protons adjacent to sulfonamide groups, while IR stretches at ~1650 cm⁻¹ indicate amide C=O bonds. Single-crystal X-ray diffraction (e.g., for 3-chloro-N-(4-sulfamoylphenyl)propanamide) provides precise bond angles and intermolecular interactions, revealing a planar sulfamoyl-phenyl moiety and hydrogen-bonding networks .

Q. How is the bioactivity of this compound initially screened in pharmacological studies?

- Methodology : Preliminary bioactivity is assessed via enzyme inhibition assays (e.g., urease or lactate dehydrogenase (LDH)) and cytotoxicity tests. For instance, derivatives show antiurease activity with IC₅₀ values <10 µM, measured using a spectrophotometric method with jack bean urease and phenol-red indicator . Anticancer properties are evaluated via MTT assays on cell lines like MCF-7 (breast cancer), with IC₅₀ values reported in the micromolar range .

Advanced Research Questions

Q. How do structural modifications of this compound influence its structure-activity relationships (SAR)?

- Methodology : Introducing substituents like chloro or methyl groups at the phenyl ring enhances target affinity. For example, adding a 3-chloro substituent improves LDH-5 inhibition (IC₅₀ = 0.87 µM) by forming hydrogen bonds with His192 and Asn137 in the enzyme's active site, as shown in crystallographic studies . Conversely, replacing the propanamide chain with acetamide reduces solubility due to decreased polarity .

Q. What computational strategies are used to predict the binding modes of this compound derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed. Docking studies reveal that the sulfamoyl group interacts with NADH-binding pockets in LDH, while MD simulations (100 ns trajectories) validate stable binding via root-mean-square deviation (RMSD) analysis .

Q. How are enzyme inhibition kinetics analyzed for sulfamoylphenylpropanamide derivatives?

- Methodology : Steady-state kinetics (e.g., Lineweaver-Burk plots) determine inhibition mechanisms. For antiurease activity, compounds exhibit mixed-type inhibition, reducing both V_max and K_m values. This suggests binding to both free enzyme and enzyme-substrate complexes, validated via competitive assays with thiourea analogs .

Q. What crystallographic insights explain the stability of this compound in solid-state structures?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H⋯O and O–H⋯S) between sulfamoyl and amide groups, creating a layered lattice. For example, the dihedral angle between the phenyl and propanamide moieties is ~12.5°, minimizing steric hindrance and enhancing crystallinity .

Q. How can low synthetic yields of this compound derivatives be addressed?

- Methodology : Low yields (e.g., 28% for cyclocondensation reactions) are improved by optimizing reaction time, temperature, and catalyst loading. For instance, extending reflux time from 90 to 120 minutes increases yields by 15%, while replacing acetic acid with trifluoroacetic acid enhances electrophilic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.